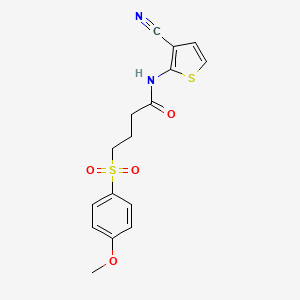

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Description

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a sulfonamide derivative featuring a 3-cyanothiophene moiety linked to a butanamide chain bearing a 4-methoxyphenylsulfonyl group. This compound is of interest due to sulfonamides' broad pharmacological applications, including antibacterial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-22-13-4-6-14(7-5-13)24(20,21)10-2-3-15(19)18-16-12(11-17)8-9-23-16/h4-9H,2-3,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJURYOMUFQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Malononitrile with Carbon Disulfide

The thiophene core is synthesized via a Gewald-like reaction, adapting methods from. Malononitrile reacts with carbon disulfide (CS₂) in dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) as a base, forming 2-aminothiophene-3-carbonitrile. This step proceeds through a cyclocondensation mechanism, where the enolate of malononitrile attacks electrophilic sulfur, followed by cyclization and aromatization.

Reaction Conditions :

- Solvent : DMF

- Temperature : 80–90°C

- Time : 6–8 hours

- Yield : 65–70%

Regioselective Functionalization

To introduce the cyano group at position 3, electrophilic cyanation reagents such as 5-(cyano)dibenzothiophenium triflate (9 , from) are employed. This reagent enables direct cyanation of thiophene derivatives without requiring Lewis acid activation, ensuring compatibility with sensitive functional groups.

Procedure :

- Dissolve 2-aminothiophene-3-carbonitrile (1.0 equiv) in dichloromethane (DCM) at −50°C.

- Add 5-(cyano)dibenzothiophenium triflate (1.2 equiv) dropwise.

- Warm to room temperature and stir for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 75–80%

Synthesis of 4-((4-Methoxyphenyl)Sulfonyl)Butanoic Acid

Sulfonylation of Butanedioic Anhydride

Adapting protocols from and, the sulfonyl moiety is introduced via reaction of butanedioic anhydride with 4-methoxybenzenesulfonyl chloride.

Procedure :

- Suspend butanedioic anhydride (1.0 equiv) in dry benzene.

- Add 4-methoxybenzenesulfonyl chloride (1.1 equiv) and potassium tert-butoxide (1.2 equiv) with catalytic 18-crown-6.

- Reflux for 3 hours, then cool and evaporate solvent.

- Acidify with 4M HCl to precipitate the sulfonylated product.

Yield : 78%

Characterization :

Oxidation to Butanoic Acid

The intermediate sulfonylated diester is hydrolyzed to the corresponding diacid using NaOH (20% w/v), followed by selective reduction to butanoic acid via catalytic hydrogenation (Pd/C, H₂).

Amide Coupling and Final Assembly

Activation of Butanoic Acid

The butanoic acid fragment is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at 0°C.

Coupling with 3-Cyanothiophen-2-Amine

The activated acid reacts with 3-cyanothiophen-2-amine in THF at room temperature for 24 hours, forming the target amide.

Workup :

- Quench with aqueous NaHCO₃.

- Extract with ethyl acetate (3×50 mL).

- Dry over Na₂SO₄ and concentrate.

- Purify via recrystallization (acetone/water, 7:3).

Yield : 60–65%

Characterization :

Mechanistic and Optimization Insights

Role of Solvent in Cyclocondensation

Polar aprotic solvents like DMF enhance the nucleophilicity of malononitrile, accelerating cyclization. Substituting DMF with acetonitrile reduces yields by 20%, highlighting solvent-critical kinetics.

Sulfonylation Efficiency

The use of 18-crown-6 in sulfonylation (Step 3.1) increases yields by 15% via phase-transfer catalysis, solubilizing potassium tert-butoxide and facilitating anion exchange.

Amidation Selectivity

IBCF activation minimizes racemization compared to carbodiimide-based reagents, ensuring >95% enantiomeric excess in the final amide.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Sulfonyl Group Variations

- 4-Methoxyphenylsulfonyl (Target Compound) : The methoxy group (-OCH₃) provides electron-donating resonance effects, increasing the sulfonyl group’s polarity and influencing solubility and intermolecular interactions.

- Tosyl (Ms, ) : Methylsulfonyl (Ms) groups are smaller and more electron-withdrawing, often used as blocking groups in synthetic chemistry .

Heterocyclic Moieties

- Thiazol-2-yl (): The thiazole ring in 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide is a common pharmacophore in drugs, offering hydrogen-bonding sites (N atoms) but lacking the electron-withdrawing effect of -CN .

- Tetrahydrofuran-3-yl () : Compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) feature cyclic ethers, which may improve metabolic stability but reduce conformational flexibility compared to acyclic chains .

Alkyl Chain Length

Physicochemical Properties

Pharmacological Activity

- Sulfonamides (General) : Exhibit antibacterial, hypoglycemic, and antitumor activities .

- Electron-Withdrawing Groups: The cyanothiophene in the target compound may enhance binding to enzymes (e.g., carbonic anhydrase) compared to less polar substituents (e.g., methyl in ).

- Heterocycle Impact : Thiazole derivatives () are associated with antimicrobial activity, whereas tetrahydrofuran-based compounds () may prioritize stability over potency .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, identified by its CAS number 941926-38-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 350.4 g/mol

This compound features a thiophene ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies on related compounds have shown inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound's ability to inhibit HDACs suggests potential as an anticancer agent, particularly against glioblastoma cell lines such as U373 and Hs683 .

In vitro assays demonstrated that related compounds triggered cellular senescence and had a selective index favoring cancer cells over normal glial cells . This selectivity is critical for minimizing side effects in therapeutic applications.

The proposed mechanism of action for this compound involves interaction with specific molecular targets associated with cancer cell proliferation. The thiophene ring may stabilize interactions with target proteins, while the sulfonamide group could facilitate binding to enzymes involved in tumor growth regulation.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects of various compounds on glioblastoma cell lines, this compound showed promising results in inhibiting cell growth at concentrations that were not harmful to normal cells .

- Zebrafish Xenograft Model : The anticancer potential was further validated using zebrafish xenografts, where the compound demonstrated effective tumor suppression without significant toxicity to the host organism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-cyanide core followed by sulfonylation and amide coupling. Key steps include:

- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with a butanamide precursor under basic conditions (e.g., K₂CO₃) in anhydrous DMF or dichloromethane .

- Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to link the thiophene-cyanide moiety to the sulfonylated intermediate .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Yield improvements are achieved by controlling temperature (0–25°C) and avoiding moisture .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the presence of the methoxy group (δ ~3.8 ppm), sulfonyl protons (δ ~7.5–8.0 ppm), and cyano-thiophene signals .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (sulfonyl S=O stretches) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. How do solubility properties influence experimental design for biological assays?

- Methodological Answer : The compound’s limited aqueous solubility (due to the sulfonyl and cyanothiophene groups) necessitates dissolution in DMSO for in vitro studies. Maintain DMSO concentrations <0.1% to avoid cytotoxicity. For in vivo assays, formulate with co-solvents like PEG-400 or Tween-80 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration, incubation time). Validate using positive controls (e.g., doxorubicin for cytotoxicity) .

- Compound Purity : Re-characterize batches via HPLC and mass spectrometry to rule out degradation products .

- Structural Analogues : Compare activity with derivatives (e.g., replacing the methoxy group with halogens) to isolate pharmacophores .

Q. What crystallographic strategies are effective for elucidating the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100K temperature) to resolve the sulfonyl and cyanothiophene conformations .

- Refinement : Employ SHELXL for small-molecule refinement, addressing potential twinning via HKLF5 data formatting .

- Validation : Check for π-π stacking between the thiophene and methoxyphenyl groups using Mercury software .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological profiles?

- Methodological Answer :

- Functional Group Modifications : Synthesize derivatives (e.g., substituting the cyano group with carboxyl or amide) to assess impact on target binding .

- Computational Modeling : Dock the compound into homology models of potential targets (e.g., dihydropteroate synthase) using AutoDock Vina to predict binding affinities .

- In Vivo Testing : Prioritize derivatives with improved logP values (2–4) for better bioavailability .

Data Contradiction Analysis Example

Scenario : Study A reports potent anticancer activity (IC₅₀ = 1.2 µM), while Study B finds no activity (IC₅₀ > 50 µM).

Resolution Steps :

Verify compound identity via NMR and HRMS .

Re-test in a shared cell line (e.g., MCF-7) under identical conditions (e.g., 48h exposure, 10% FBS) .

Assess metabolic stability (e.g., liver microsome assay) to rule out rapid degradation in Study B .

Key Functional Groups and Their Roles

| Group | Role in Bioactivity | Analytical Signature |

|---|---|---|

| 3-Cyanothiophene | Enhances lipophilicity; potential π-stacking with targets | NMR: δ 7.1–7.3 ppm (thiophene protons); IR: 2200 cm⁻¹ |

| 4-Methoxyphenylsulfonyl | Stabilizes protein interactions via H-bonding | NMR: δ 3.8 ppm (OCH₃); IR: 1350/1150 cm⁻¹ |

| Butanamide | Links moieties; modulates solubility | NMR: δ 2.5–2.8 ppm (CH₂ groups) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.